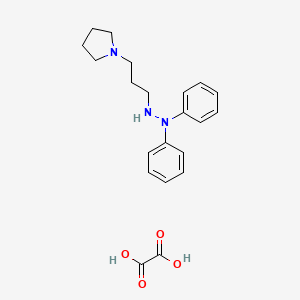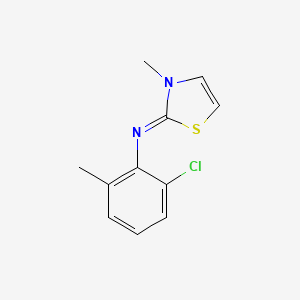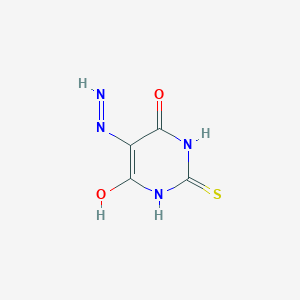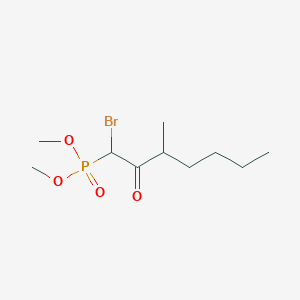
3,3',3'',3'''-(4-Methyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,3’‘,3’‘’-(4-Methyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid is a complex organic compound characterized by a cyclohexane ring substituted with a methyl group and four propanoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’‘,3’‘’-(4-Methyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexane ring, followed by the introduction of the methyl group and the propanoic acid groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’,3’‘,3’‘’-(4-Methyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,3’,3’‘,3’‘’-(4-Methyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-(4-Methyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
4-Methyl-2-oxocyclohexane-1-carboxylic acid: A related compound with fewer propanoic acid groups.
Uniqueness
3,3’,3’‘,3’‘’-(4-Methyl-2-oxocyclohexane-1,1,3,3-tetrayl)tetrapropanoic acid is unique due to its multiple propanoic acid groups and the specific arrangement of its functional groups. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61502-76-9 |
|---|---|
Molecular Formula |
C19H28O9 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-[1,3,3-tris(2-carboxyethyl)-4-methyl-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C19H28O9/c1-12-2-7-18(8-3-13(20)21,9-4-14(22)23)17(28)19(12,10-5-15(24)25)11-6-16(26)27/h12H,2-11H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
SCCDVXWLPIRMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(=O)C1(CCC(=O)O)CCC(=O)O)(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[3-(3-methylanilino)-1-benzofuran-2-yl]iminomethyl]phenol](/img/structure/B14578432.png)

![3-{3-[(1,3-Benzothiazol-2-yl)sulfanyl]propyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14578451.png)

![4,6-Dimethyl-2-{(E)-[1-(2-phenylhydrazinylidene)ethyl]diazenyl}pyrimidine](/img/structure/B14578459.png)

![3,3'-[(E)-Diazenediyl]bis(2,3-dimethylbutanoic acid)](/img/structure/B14578468.png)

![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)


